Selective CYP2C19 Inhibition Profile vs. CYP3A4
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL demonstrates preferential inhibition of CYP2C19 (Ki = 70 nM) while showing significantly weaker inhibition of CYP3A4 (IC50 = 5.33 μM) [1]. This selectivity profile, quantified by a >76-fold difference in potency, is a critical differentiator from other amino alcohols that may exhibit broader or different CYP inhibition patterns, which can impact drug-drug interaction (DDI) liability in preclinical development.
| Evidence Dimension | Cytochrome P450 inhibition potency |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM; CYP3A4 IC50 = 5.33 μM |
| Comparator Or Baseline | Structural analogs (class-level expectation): Broad CYP inhibition or different isoform selectivity. |
| Quantified Difference | >76-fold selectivity for CYP2C19 over CYP3A4 based on Ki/IC50 ratio. |
| Conditions | Recombinant CYP2C19 assay with 3-O-methylfluorescein substrate; Human liver microsomes with midazolam substrate. |
Why This Matters
This specific CYP inhibition profile enables researchers to select this compound for studies where minimal CYP3A4 interference is required, reducing the risk of confounding DDI signals in multi-drug assays.
- [1] BindingDB. BDBM50380522 CHEMBL2018907. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 View Source
